molecular formula C19H18FNO4 B2465827 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide CAS No. 2310143-89-4

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2465827
CAS No.: 2310143-89-4
M. Wt: 343.354
InChI Key: XHVHHCJJWIKEPA-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the bifuran core. One common method involves the palladium-catalyzed direct coupling of furfural derivatives to form the bifuran structure . The hydroxyethyl group can be introduced through a reaction with ethylene oxide under basic conditions. Finally, the fluorophenyl group is attached via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic amino acids in proteins, while the hydroxyethyl group can form hydrogen bonds with polar residues. The fluorophenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide is unique due to its combination of a bifuran core, hydroxyethyl group, and fluorophenyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c20-14-5-2-1-4-13(14)7-10-19(23)21-12-15(22)16-8-9-18(25-16)17-6-3-11-24-17/h1-6,8-9,11,15,22H,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVHHCJJWIKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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